Cas no 57753-80-7 (2-Furancarbonyl chloride, 5-(4-chlorophenyl)-)
2-Furancarbonyl chloride, 5-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarbonyl chloride, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)furan-2-carbonyl chloride
- 5-[P-CHLOROPHENYL]-FURAN-2-CARBONYL CHLORIDE
- SCHEMBL3325905
- DIIHNYGZCIJSIY-UHFFFAOYSA-N
- 5-(p-chlorophenyl)-2-furoyl chloride
- DTXSID40378154
- 5-(4-chlorophenyl)furan-2-carbonylChloride
- BB 0245440
- 5-(4-Chloro-phenyl)-furan-2-carbonyl chloride
- 5-(p-chlorophenyl) pyromucic acid chloride
- AKOS000289092
- 57753-80-7
- A914927
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- Inchi: 1S/C11H6Cl2O2/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H
- InChI Key: DIIHNYGZCIJSIY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1=CC=C(C(=O)Cl)O1
Computed Properties
- Exact Mass: 239.97400
- Monoisotopic Mass: 239.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 30.2Ų
Experimental Properties
- PSA: 30.21000
- LogP: 3.97900
2-Furancarbonyl chloride, 5-(4-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM522347-1g |
5-(4-Chlorophenyl)furan-2-carbonyl chloride |
57753-80-7 | 95% | 1g |
$281 | 2023-02-02 | |
| Chemenu | CM522347-5g |
5-(4-Chlorophenyl)furan-2-carbonyl chloride |
57753-80-7 | 95% | 5g |
$843 | 2023-02-02 | |
| Crysdot LLC | CD11101237-5g |
5-(4-Chlorophenyl)furan-2-carbonyl chloride |
57753-80-7 | 95+% | 5g |
$842 | 2024-07-18 | |
| Crysdot LLC | CD11101237-10g |
5-(4-Chlorophenyl)furan-2-carbonyl chloride |
57753-80-7 | 95+% | 10g |
$1240 | 2024-07-18 | |
| Ambeed | A381870-1g |
5-(4-Chlorophenyl)furan-2-carbonyl chloride |
57753-80-7 | 95+% | 1g |
$284.0 | 2025-04-18 | |
| Ambeed | A381870-5g |
5-(4-Chlorophenyl)furan-2-carbonyl chloride |
57753-80-7 | 95+% | 5g |
$850.0 | 2025-04-18 |
2-Furancarbonyl chloride, 5-(4-chlorophenyl)- Suppliers
2-Furancarbonyl chloride, 5-(4-chlorophenyl)- Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 2-Furancarbonyl chloride, 5-(4-chlorophenyl)-
Introduction to 2-Furancarbonyl chloride, 5-(4-chlorophenyl) (CAS No. 57753-80-7)
2-Furancarbonyl chloride, 5-(4-chlorophenyl), with the CAS number 57753-80-7, is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a furan ring with a chlorophenyl substituent and a carbonyl chloride functional group. The combination of these functionalities endows the compound with a range of chemical properties that make it valuable for various applications.
The molecular formula of 2-Furancarbonyl chloride, 5-(4-chlorophenyl) is C10H6Cl2O, and its molecular weight is approximately 213.06 g/mol. The compound is typically supplied as a colorless to pale yellow liquid and is known for its reactivity in various chemical reactions. Its reactivity stems from the presence of the carbonyl chloride group, which can readily undergo nucleophilic acyl substitution reactions to form amides, esters, and other derivatives.
In the context of pharmaceutical research, 2-Furancarbonyl chloride, 5-(4-chlorophenyl) has been explored as an intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the use of this compound as a key intermediate in the synthesis of a series of furan-based inhibitors targeting specific enzymes involved in cancer progression. These inhibitors demonstrated promising antiproliferative activities against various cancer cell lines, suggesting potential applications in oncology.
Beyond its role in pharmaceuticals, 2-Furancarbonyl chloride, 5-(4-chlorophenyl) has also found applications in the synthesis of advanced materials and functional polymers. The unique electronic properties of the furan ring and the chlorophenyl substituent make it an attractive building block for designing materials with tailored properties. Research published in Advanced Materials in 2020 described the use of this compound in the synthesis of conjugated polymers with enhanced photovoltaic performance. These polymers exhibited improved charge transport properties and were used to fabricate organic solar cells with higher efficiency.
The synthetic versatility of 2-Furancarbonyl chloride, 5-(4-chlorophenyl) is further demonstrated by its ability to participate in a wide range of chemical transformations. For example, it can be used in Friedel-Crafts acylation reactions to introduce acyl groups onto aromatic rings, thereby expanding the structural diversity of target molecules. Additionally, it can undergo condensation reactions with amines to form amides, which are important intermediates in the synthesis of peptides and other bioactive compounds.
In terms of safety and handling, it is important to note that 2-Furancarbonyl chloride, 5-(4-chlorophenyl) should be handled with care due to its reactivity and potential for forming hazardous byproducts. Proper personal protective equipment (PPE) should be worn during handling, and all operations should be conducted under well-ventilated conditions or within a fume hood.
To summarize, 2-Furancarbonyl chloride, 5-(4-chlorophenyl) (CAS No. 57753-80-7) is a multifaceted compound with significant potential in both pharmaceutical research and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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